

β -Carboline and Related Alkaloids from *Geissospermum vellosii*: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Flavopereirine*

Cat. No.: *B1672761*

[Get Quote](#)

An In-depth Examination of Bioactive Compounds from a Medicinal Amazonian Tree

For Immediate Release

This whitepaper provides a comprehensive technical overview of the prominent β -carboline and indole alkaloids isolated from *Geissospermum vellosii*, an Amazonian tree with a rich history in traditional medicine. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the quantitative biological activities, experimental protocols, and mechanisms of action of these promising natural products.

Introduction

Geissospermum vellosii, commonly known as "Pao Pereira," is a tree native to the Amazon rainforest.[1] For centuries, its bark has been utilized in traditional medicine for a variety of ailments, including fever, malaria, and pain.[1][2] Modern phytochemical investigations have revealed that the bark of *G. vellosii* is a rich source of monoterpene indole alkaloids, including those with a β -carboline core.[3][4] These compounds have garnered significant scientific interest due to their diverse and potent biological activities, which range from anticancer and antimalarial to neuroprotective effects.

This guide focuses on the key alkaloids identified from *G. vellosii*, presenting their bioactivities in a structured format, detailing the experimental methodologies used to determine these activities, and visualizing their molecular mechanisms of action.

Key Bioactive Alkaloids and Their Activities

The primary alkaloids of interest from *Geissospermum vellosii* include the β -carboline alkaloid **flavopereirine**, and the indole alkaloids geissospermine, geissoschizoline, geissolosimine, and vellosiminol. Their biological activities have been evaluated in various preclinical models, with significant findings in the areas of oncology, neurodegenerative disease, and infectious diseases.

Quantitative Bioactivity Data

The following tables summarize the reported 50% inhibitory concentration (IC₅₀) values for the prominent alkaloids from *G. vellosii* across different biological assays.

Table 1: Anticancer and Antileishmanial Activity of **Flavopereirine**

Cell Line/Organism	Biological Effect	IC50 Value	Reference
IHH-4 (Human Thyroid Cancer)	Cell Growth Inhibition	See Reference	[5]
WRO (Human Thyroid Cancer)	Cell Growth Inhibition	See Reference	[5]
SW579 (Human Thyroid Cancer)	Cell Growth Inhibition	See Reference	[5]
8505c (Human Thyroid Cancer)	Cell Growth Inhibition	See Reference	[5]
KMH-2 (Human Thyroid Cancer)	Cell Growth Inhibition	See Reference	[5]
HCT116 (Colorectal Cancer)	Viability Reduction	See Reference	[3]
BcaCD885 (Oral Cancer)	Cell Viability Reduction	~50-100 μ M (at 72h)	[1]
Tca8113 (Oral Cancer)	Cell Viability Reduction	~50-100 μ M (at 72h)	[1]
Leishmania amazonensis (promastigotes)	Antileishmanial Activity	0.23 μ g/mL (at 24h)	[6][7][8]
Leishmania amazonensis (promastigotes)	Antileishmanial Activity	0.15 μ g/mL (at 72h)	[6][7][8]

Table 2: Anticholinesterase Activity of *G. vellosii* Alkaloids and Extracts

Compound/Extract	Enzyme Source	IC50 Value	Reference
Geissospermine	Butyrylcholinesterase (BChE)	See Reference	[9]
Geissoschizoline	Human Acetylcholinesterase (hAChE)	20.40 ± 0.93 µM	[9]
Geissoschizoline	Human Butyrylcholinesterase (hBChE)	10.21 ± 0.01 µM	[9]
Alkaloid-Rich Fraction (PP)	Rat Brain Acetylcholinesterase	39.3 µg/mL	[10]
Alkaloid-Rich Fraction (PP)	Electric Eel Acetylcholinesterase	2.9 µg/mL	[10]
Alkaloid-Rich Fraction (PP)	Horse Serum Butyrylcholinesterase	1.6 µg/mL	[10]

Table 3: Antiplasmodial Activity of *G. vellosii* Indole Alkaloids against *Plasmodium falciparum* (D10 strain)

Compound	IC50 Value (µM)	Reference
Geissolosimine	0.96	[2]
Geissospermine	See Reference (0.96 µM to 13.96 µM range for active compounds)	[2]
Geissoschizoline	See Reference (0.96 µM to 13.96 µM range for active compounds)	[2]
Vellosiminol	157	[2]
Methanolic Crude Extract	2.22 µg/mL	[2]

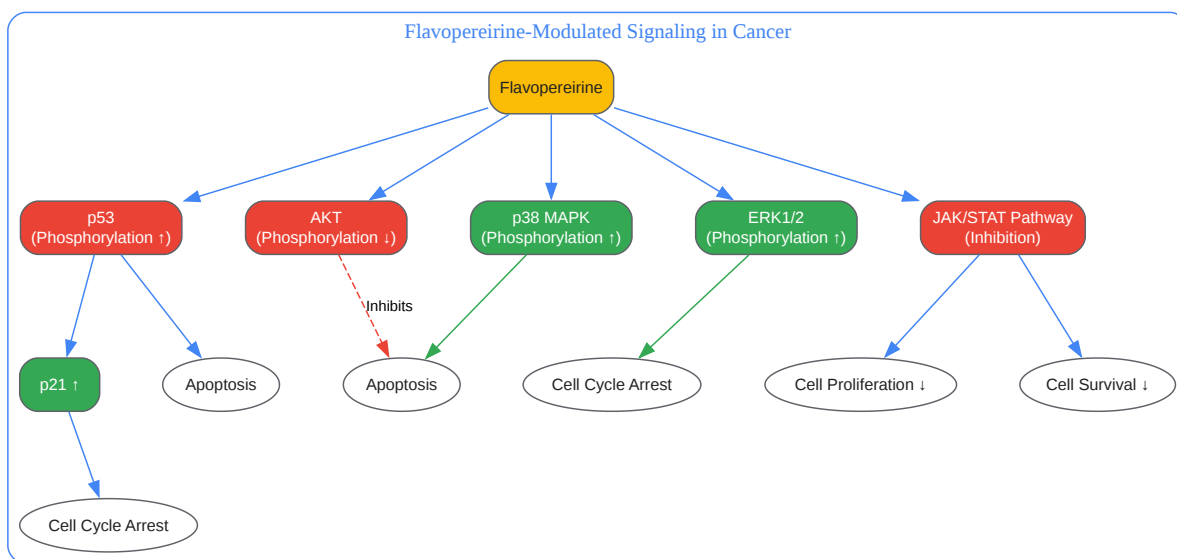
Experimental Protocols

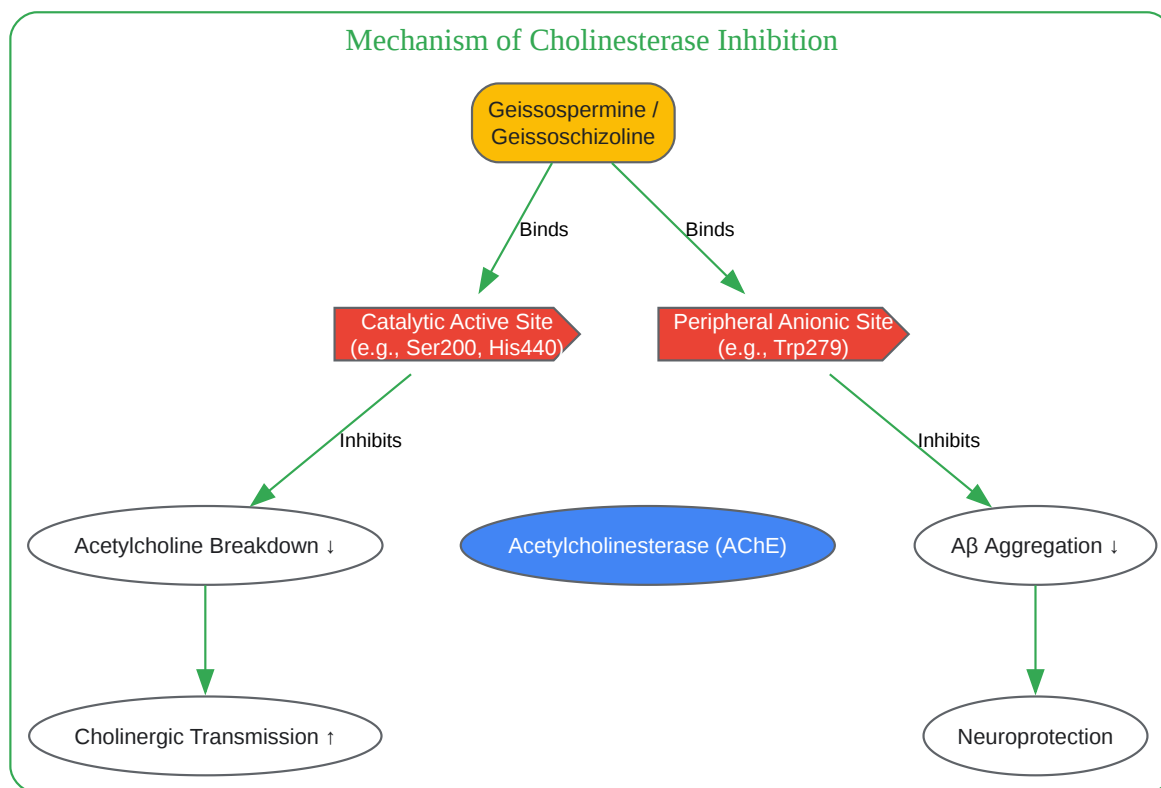
This section outlines the general methodologies employed in the cited research for the extraction, isolation, and biological evaluation of alkaloids from *Geissospermum vellosii*.

Extraction and Isolation of Alkaloids

A general procedure for the extraction and isolation of alkaloids from the stem bark of *G. vellosii* involves the following steps:

- **Maceration and Extraction:** Dried and powdered stem bark is subjected to maceration with a solvent, typically ethanol or methanol, to extract a wide range of compounds.[\[2\]](#)[\[11\]](#)
- **Acid-Base Fractionation:** The crude extract is then subjected to an acid-base extraction to selectively isolate the alkaloid fraction. The extract is dissolved in an acidic aqueous solution, followed by washing with a non-polar solvent to remove neutral and acidic compounds. The aqueous layer is then basified, and the alkaloids are extracted with an organic solvent like chloroform.
- **Chromatographic Purification:** The resulting alkaloid-rich fraction is further purified using various chromatographic techniques. High-performance counter-current chromatography (HPLCCC) has been shown to be an effective method for the separation of individual alkaloids.[\[2\]](#) Further purification can be achieved using flash column chromatography.
- **Structural Elucidation:** The structures of the isolated pure compounds are determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[\[2\]](#)





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Flavopereirine Suppresses the Progression of Human Oral Cancer by Inhibiting the JAK-STAT Signaling Pathway via Targeting LASP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antiplasmodial activity of indole alkaloids from the stem bark of *Geissospermum vellosii* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flavopereirine Suppresses the Growth of Colorectal Cancer Cells through P53 Signaling Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsdjournal.org [rsdjournal.org]
- 5. Flavopereirine exerts anti-cancer activities in various human thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavopereirine-An Alkaloid Derived from Geissospermum vellosii-Presents Leishmanicidal Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. Geissoschizoline, a promising alkaloid for Alzheimer's disease: Inhibition of human cholinesterases, anti-inflammatory effects and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Geissospermum vellosii stem bark: anticholinesterase activity and improvement of scopolamine-induced memory deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iris.unito.it [iris.unito.it]
- To cite this document: BenchChem. [β -Carboline and Related Alkaloids from Geissospermum vellosii: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672761#a-carboline-alkaloid-from-geissospermum-vellosii]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com